molecular formula C17H18N2O2 B15487107 2-(4-Methylphenyl)-3-phenylbutanediamide CAS No. 5468-18-8

2-(4-Methylphenyl)-3-phenylbutanediamide

Cat. No.: B15487107
CAS No.: 5468-18-8
M. Wt: 282.34 g/mol
InChI Key: BCHXAEAMADRKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenyl)-3-phenylbutanediamide is a diamide compound provided as a high-purity solid for research and development purposes. While the specific biological activity of this compound requires further investigation, its diamide structure is of significant interest in agrochemical research. Diamide motifs are a prominent feature in many modern insecticides, such as flubendiamide and broflanilide, which act on insect ryanodine receptors (RyR) or GABA receptors . These compounds are valued for their high efficiency and novel modes of action, which can help overcome pest resistance . The molecular structure of closely related diamide compounds often features specific dihedral angles between the aromatic rings and the amide planes, which can influence the compound's overall conformation and crystal packing through intermolecular hydrogen bonding . Our product is strictly for laboratory research. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can employ this chemical as a building block or intermediate in synthetic chemistry, or as a standard in analytical studies to explore structure-activity relationships (SAR) within the diamide class. The synthesis of related N-aryl succinamide derivatives typically involves the reaction of succinic anhydride with aniline derivatives, followed by further condensation with a second amine in the presence of a coupling agent like phosphorous oxychloride . For comprehensive handling, storage, and safety information, please refer to the material safety data sheet (MSDS).

Properties

CAS No.

5468-18-8

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

2-(4-methylphenyl)-3-phenylbutanediamide

InChI

InChI=1S/C17H18N2O2/c1-11-7-9-13(10-8-11)15(17(19)21)14(16(18)20)12-5-3-2-4-6-12/h2-10,14-15H,1H3,(H2,18,20)(H2,19,21)

InChI Key

BCHXAEAMADRKNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(C2=CC=CC=C2)C(=O)N)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with 4-Methylphenyl Substituents

2-(4-Methylphenyl) Indolizine
  • Core Structure : Indolizine heterocycle.
  • Key Properties :
    • Lipophilicity : Log P = 3.73, indicating high lipid solubility .
    • Bioactivity : Moderate cytotoxicity (IC50 = 393.7 μg/ml) .
  • Comparison : The indolizine’s heterocyclic system and higher log P contrast with the diamide backbone of the target compound, which likely exhibits lower lipophilicity due to polar amide groups. This structural divergence may result in differing pharmacokinetic profiles .
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one
  • Core Structure: Pyridazinone heterocycle.
  • Key Properties :
    • Bioactivity : Potent anti-inflammatory activity (IC50 = 11.6 μM against LPS-induced inflammation) .
  • Comparison: The pyridazinone’s conjugated heterocycle likely enhances its bioactivity compared to the target’s diamide structure.

Amide-Containing Analogues

2-(2-(4-Chlorophenyl)acetamido)-3-methylbutanamide
  • Core Structure: Monoamide butanamide.
  • Key Features :
    • Substituents : 4-Chlorophenyl and methyl groups.
  • Comparison: The target’s dual amide groups may improve metabolic stability compared to this monoamide analogue. Additionally, the 4-methylphenyl substituent in the target could confer distinct electronic and steric effects compared to the chlorophenyl group in this compound .

Functional Analogues with Contrasting Backbones

HDEP-2 (Ethyl 2-(naphthalen-2-yl)-2-(piperidin-2-yl)acetate)
  • Core Structure : Phenethylamine ester.
  • Key Properties : Psychedelic activity attributed to its phenethylamine scaffold .
  • Comparison : The ester functionality in HDEP-2 is prone to hydrolysis, whereas the target’s amide linkages likely enhance stability in biological systems. This highlights the pharmacological advantage of amides in drug design .

Critical Analysis of Structural Influences on Properties

  • Lipophilicity: Compounds with heterocycles (e.g., indolizine) or aromatic esters (e.g., HDEP-2) exhibit higher log P values than amide-rich structures.
  • Bioactivity: Heterocyclic systems (e.g., pyridazinone) demonstrate higher potency, suggesting that the target’s diamide structure may require additional functionalization to enhance activity .
  • Metabolic Stability: Amide groups in the target compound are expected to confer greater resistance to enzymatic degradation compared to esters (HDEP-2) or monoamides .

Preparation Methods

Synthesis of N-Phenylsuccinamic Acid

The initial step involves the nucleophilic acyl substitution of succinic anhydride with aniline in toluene solvent. Succinic anhydride (0.01 mol) reacts with an equimolar quantity of aniline (0.01 mol) at room temperature under continuous stirring for one hour. The reaction proceeds via ring-opening of the anhydride by the amine group, generating N-phenylsuccinamic acid as a crystalline intermediate. The crude product is purified through acid-base workup:

  • Dilute hydrochloric acid neutralizes unreacted aniline, forming a water-soluble hydrochloride salt
  • Filtration isolates the precipitated monoamide
  • Recrystallization from ethanol yields pure N-phenylsuccinamic acid

This intermediate exhibits characteristic infrared absorption bands at 1618 cm⁻¹ (C=O stretching) and 3367 cm⁻¹ (N-H stretching), confirming amide bond formation.

Formation of 2-(4-Methylphenyl)-3-phenylbutanediamide

The second stage couples N-phenylsuccinamic acid with p-toluidine using phosphorous oxychloride (POCl₃) as an activating agent:

  • Reaction Conditions
    • Stoichiometry: 1:1 molar ratio of monoamide to p-toluidine
    • Solvent: Neat reaction (no additional solvent)
    • Temperature: Ambient (293 K)
    • Duration: 4 hours of active stirring followed by 6 hours of standing

POCl₃ converts the carboxylic acid moiety into a reactive acyl chloride intermediate, enabling nucleophilic attack by the primary amine group of p-toluidine. The reaction mixture is quenched in crushed ice, inducing precipitation of the diamide product. Subsequent purification involves:

  • Filtration to isolate crude product
  • Washing sequence: Water → dilute sodium hydroxide → water
  • Recrystallization from acetone-chloroform (1:1 v/v) yields colorless needles

Crystallization and Hydrate Formation

The final compound crystallizes as a monohydrate due to strong hydrogen-bonding interactions between the diamide and water molecules. Crystal growth occurs via slow evaporation from acetone-chloroform at room temperature, producing needles suitable for X-ray diffraction analysis. The water molecule participates in four hydrogen bonds:

  • Two as acceptor (O-H⋯O) with amide carbonyl groups
  • Two as donor (N-H⋯O) to adjacent molecules

This hydrogen-bonding network arranges molecules into layers parallel to the (101) crystallographic plane, with an interlayer spacing exceeding 46 Å.

Structural Characterization Data

Crystallographic Parameters

X-ray diffraction analysis reveals the following unit cell dimensions for the monohydrate:

Parameter Value
Crystal system Monoclinic
Space group P2₁/n
a (Å) 15.242(4)
b (Å) 4.905(1)
c (Å) 21.540(5)
β (°) 102.90(2)
Volume (ų) 1569.7(6)
Z 4
Density (g/cm³) 1.271

The asymmetric unit contains one diamide molecule and one water molecule, with dihedral angles between aromatic rings and amide planes measuring 12.6(4)° (phenyl) and 23.3(3)° (4-methylphenyl).

Spectroscopic Characterization

Fourier Transform Infrared Spectroscopy (FT-IR):

  • 3367 cm⁻¹: N-H stretching (amide)
  • 2935 cm⁻¹: C-H stretching (methylene)
  • 1618 cm⁻¹: C=O stretching (amide I)
  • 1507 cm⁻¹: N-H bending (amide II)
  • 1353 cm⁻¹: C-N stretching

Mass Spectrometry (ESI-MS):

  • Observed m/z: 331.15 [M+H]⁺
  • Calculated m/z: 331.35 (C₁₇H₁₈N₂O₂)

Hydrogen Bonding and Molecular Packing

The crystal structure exhibits an intricate hydrogen-bonding network critical for stabilizing the monohydrate form:

Donor Acceptor Distance (Å) Angle (°)
N1-H1⋯O1 O1W 2.08 165
O1W-H1W⋯O2 O2 1.95 172
O1W-H2W⋯O3 O3 2.01 169
N2-H2⋯O1W O1W 2.11 158

These interactions generate a three-dimensional framework with alternating hydrophobic (aromatic) and hydrophilic (amide/water) regions. The layered packing arrangement minimizes steric clashes between methyl groups while maximizing dipole-dipole interactions between amide functionalities.

Alternative Synthetic Considerations

While the described method remains the most documented route, potential modifications could include:

  • Coupling Reagents: Substituting POCl₃ with carbodiimides (EDC/HOBt) might improve yields under milder conditions, though this remains experimentally unverified for this specific compound.
  • Solvent Systems: Polar aprotic solvents (DMF, DMSO) could enhance reaction rates but may complicate product isolation due to increased solubility.
  • Catalytic Methods: Enzymatic amidification using lipases represents an emerging green chemistry approach, though applicability to aromatic amines requires further investigation.

Q & A

Q. What are the key synthetic methodologies for preparing 2-(4-Methylphenyl)-3-phenylbutanediamide and its structural analogs?

Synthesis typically involves multi-step reactions with careful optimization of conditions. For example, similar 2-(4-methylphenyl)-containing compounds are synthesized via base-catalyzed cyclization (e.g., pyridazinone derivatives in ) or by coupling reactions using dichloromethane/DMF as solvents and triethylamine as a catalyst . Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link phenyl and methylphenyl groups.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate intermediates.
  • Structural confirmation : IR and 1^1H NMR to validate functional groups and regiochemistry .

Q. How is the structural characterization of this compound performed?

Advanced spectroscopic techniques are critical:

  • 1^1H/13^{13}C NMR : Assign proton environments (e.g., distinguishing methylphenyl protons at δ 2.3–2.5 ppm) and confirm stereochemistry .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ for C18_{18}H20_{20}N2_2O2_2 requires exact mass matching) .
  • X-ray crystallography (if crystalline): Resolve spatial arrangement of substituents, though this is rarely reported for similar compounds in the evidence.

Advanced Research Questions

Q. How can researchers optimize reaction yields for analogs of this compound?

Yield optimization requires addressing common pitfalls:

  • Side reactions : Competing pathways like over-alkylation can be minimized by controlling temperature (e.g., 0–5°C for exothermic steps) and using anhydrous conditions .
  • Catalyst selection : Triethylamine or pyridine improves amidation efficiency, as seen in sulfonamide syntheses .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

Q. What strategies resolve contradictions in reported bioactivity data for structurally related compounds?

Discrepancies in bioactivity (e.g., anti-inflammatory IC50_{50} values) may arise from:

  • Assay variability : LPS-induced macrophage inflammation models () vs. COX-2 inhibition assays. Standardize cell lines and incubation times.
  • Structural nuances : Minor substituent changes (e.g., methoxy vs. methyl groups) drastically alter pharmacokinetics, as seen in stilbene analogs ().
  • Metabolic stability : Evaluate hepatic microsomal degradation to compare in vitro vs. in vivo efficacy .

Q. How do computational models aid in predicting the physicochemical properties of this compound?

While not directly addressed in the evidence, extrapolation from similar studies suggests:

  • LogP calculations : Predict lipophilicity using software like Molinspiration (methylphenyl groups increase hydrophobicity).
  • Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) to rationalize anti-inflammatory activity, as seen for pyridazinone derivatives .
  • ADMET profiling : Use tools like SwissADME to estimate bioavailability and blood-brain barrier permeability .

Q. What analytical challenges arise in detecting trace impurities during synthesis?

  • HPLC-MS : Detect side products (e.g., unreacted precursors) with C18 columns and 0.1% formic acid mobile phase .
  • Limit of detection (LOD) : Achieve ppm-level sensitivity for forensic-grade purity, as required for amphetamine precursors ().
  • Stability testing : Monitor degradation under stress conditions (heat, light) to identify labile functional groups .

Q. How can researchers evaluate the ecological impact of this compound?

  • Persistence testing : Use OECD 301 biodegradation assays (not reported in evidence, but standard for novel compounds) .
  • Toxicity screening : Brine shrimp (Artemia salina) assays for acute toxicity, though data gaps exist for many analogs ().
  • Soil mobility : Column leaching studies to assess groundwater contamination risks .

Methodological Notes

  • Data contradictions : Cross-validate spectral data with multiple techniques (e.g., IR + NMR) to confirm regiochemistry .
  • Advanced instrumentation : Microspectroscopic imaging () could explore surface adsorption behavior in environmental studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.